1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that features a bromobenzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-bromobenzyl bromide with 4-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include reduced pyrazole derivatives and benzyl alcohols.
Scientific Research Applications
1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl bromide: A precursor in the synthesis of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine.
4-Methyl-1H-pyrazol-3-amine: Another precursor used in the synthesis.
Benzyl bromide: A related compound with similar reactivity but lacking the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both a bromobenzyl group and a pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
ZNOKAVJRARGMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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